molecular formula C20H14N2OS B10909191 4-methyl-5-phenyl-3-thia-1,8-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,8,10,12,14-hexaen-7-one

4-methyl-5-phenyl-3-thia-1,8-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,8,10,12,14-hexaen-7-one

Cat. No.: B10909191
M. Wt: 330.4 g/mol
InChI Key: LZSVOQOPLUJDHA-UHFFFAOYSA-N
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Description

4-methyl-5-phenyl-3-thia-1,8-diazatetracyclo[77002,6010,15]hexadeca-2(6),4,8,10,12,14-hexaen-7-one is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-phenyl-3-thia-1,8-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,8,10,12,14-hexaen-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Core Structure: The initial step involves the construction of the core tetracyclic framework. This can be achieved through a series of cyclization reactions, often starting from simpler precursors such as substituted benzene rings and thiadiazole derivatives.

    Functional Group Modifications: Subsequent steps involve the introduction of the methyl and phenyl groups at specific positions on the core structure. This is typically done through electrophilic aromatic substitution reactions.

    Final Cyclization and Purification: The final step involves the cyclization of the intermediate compounds to form the desired tetracyclic structure. This step often requires precise control of reaction conditions, including temperature and pH, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-phenyl-3-thia-1,8-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,8,10,12,14-hexaen-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. Their ability to interact with specific biological targets makes them valuable tools in drug discovery and development.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They have shown promise in the treatment of various diseases, including cancer and infectious diseases, due to their ability to modulate biological pathways.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 4-methyl-5-phenyl-3-thia-1,8-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,8,10,12,14-hexaen-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s tetracyclic structure allows it to fit into binding sites with high specificity, thereby modulating the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-methyl-5-phenyl-3-thia-1,8-diazatetracyclo[77002,6010,15]hexadeca-2(6),4,8,10,12,14-hexaen-7-one stands out due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in its structure

Properties

Molecular Formula

C20H14N2OS

Molecular Weight

330.4 g/mol

IUPAC Name

4-methyl-5-phenyl-3-thia-1,8-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,8,10,12,14-hexaen-7-one

InChI

InChI=1S/C20H14N2OS/c1-12-16(13-7-3-2-4-8-13)17-19(23)21-18-15-10-6-5-9-14(15)11-22(18)20(17)24-12/h2-10H,11H2,1H3

InChI Key

LZSVOQOPLUJDHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)N3CC4=CC=CC=C4C3=NC2=O)C5=CC=CC=C5

Origin of Product

United States

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